N-(2-Oxazolin-2-yl)-1-indanamine

Description

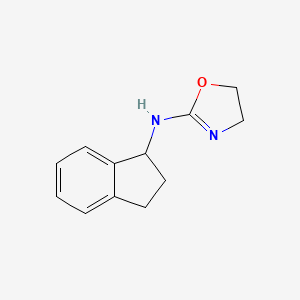

Structure

2D Structure

3D Structure

Properties

CAS No. |

33587-61-0 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C12H14N2O/c1-2-4-10-9(3-1)5-6-11(10)14-12-13-7-8-15-12/h1-4,11H,5-8H2,(H,13,14) |

InChI Key |

USPOZAMBZZCKGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=NCCO3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Oxazolin 2 Yl 1 Indanamine and Its Analogues

Strategies for the Construction of the 1-Indanamine Moiety

The 1-indanamine scaffold is a privileged structural motif found in numerous biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of diverse and efficient methodologies.

Annulation Reactions and Ring-Closure Approaches to Indane Systems

Annulation, a process where a new ring is formed onto a pre-existing molecule, is a powerful strategy for constructing the indane framework. wikipedia.orgscripps.edu These reactions often involve the formation of two new bonds in a single synthetic operation.

One notable approach is the [3+2] annulation of aromatic aldimines with alkenes, catalyzed by half-sandwich rare-earth complexes. This method offers high atom economy and diastereoselectivity, providing access to a range of multisubstituted 1-aminoindanes. organic-chemistry.org Another strategy involves the nickel-catalyzed carboannulation, which has been successfully applied to the synthesis of indanes using acrylates and styrene. organic-chemistry.org

Intramolecular cyclization reactions represent another major avenue for indane synthesis. For instance, the cyclization of 3-arylpropionic acids, catalyzed by terbium(III) triflate at high temperatures, yields substituted 1-indanones, which can be further elaborated to 1-aminoindanes. nih.gov A milder alternative involves the cyclization of 3-(2-bromophenyl)propionic acid at low temperatures using n-butyllithium. nih.gov

Key Annulation and Ring-Closure Reactions for Indane Synthesis

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| [3+2] Annulation | Half-sandwich rare-earth complexes | High atom economy, excellent diastereoselectivity. | organic-chemistry.org |

| Carboannulation | Nickel catalyst | Utilizes acrylates and styrene. | organic-chemistry.org |

| Intramolecular Friedel-Crafts Acylation | Terbium(III) triflate | High temperature cyclization of 3-arylpropionic acids. | nih.gov |

Functionalization of Pre-existing Indane Scaffolds

The modification of readily available indane derivatives provides a direct route to functionalized 1-aminoindanes. Tissue engineering scaffolds, for instance, can be functionalized to regulate cell behavior, a concept that can be applied to the targeted modification of chemical structures. nih.gov This approach allows for the introduction of various functional groups onto the indane core, enabling the synthesis of a diverse library of analogues. The adamantane (B196018) scaffold, known for its rigid cage structure, serves as a model for creating orthogonally functionalized molecules, a principle applicable to indane chemistry for developing compounds with specific three-dimensional orientations of substituents. researchgate.net

Transition Metal-Catalyzed Syntheses of Aminoindanes

Transition metal catalysis has revolutionized organic synthesis, and the preparation of aminoindanes is no exception. mdpi.com These methods often offer high efficiency, selectivity, and functional group tolerance. mdpi.com

Palladium-catalyzed reactions are particularly prominent. For example, an intramolecular C-H alkylation of arenes with unactivated alkyl halides, catalyzed by palladium, provides access to a broad range of carbocyclic systems, including indanes. organic-chemistry.org This reaction proceeds under mild conditions and tolerates various functional groups. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular C-H amination has been employed to synthesize indolines, with bidentate directing groups proving effective in the oxidative cyclization process. ibs.re.kr

Nickel-catalyzed reactions have also emerged as a powerful tool. An asymmetric nickel-catalyzed intramolecular reductive Heck reaction of unactivated alkenes tethered to aryl bromides can generate cyclic compounds with a quaternary stereocenter in high yields and enantioselectivities. organic-chemistry.org The synthesis of amines through homogeneous transition metal-catalyzed hydrosilylation of imines, amides, and other nitrogen-containing functional groups offers another versatile route. rsc.org

Examples of Transition Metal-Catalyzed Syntheses of Aminoindanes

| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Intramolecular C-H Alkylation | Arenes and unactivated alkyl halides | Mild conditions, high functional group tolerance. | organic-chemistry.org |

| Palladium | Intramolecular C-H Amination | N-substituted anilines | Utilizes bidentate directing groups for oxidative cyclization. | ibs.re.kr |

| Nickel | Intramolecular Reductive Heck Reaction | Unactivated alkenes tethered to aryl bromides | Forms quaternary stereocenters with high enantioselectivity. | organic-chemistry.org |

Methodologies for the Synthesis of the 2-Oxazolin-2-yl Moiety

The 2-oxazoline ring is a key component of N-(2-Oxazolin-2-yl)-1-indanamine and is prevalent in many biologically active compounds and chiral ligands. nih.govwikipedia.org Its synthesis is well-established, with cyclization reactions being the most common approach. wikipedia.org

Cyclization Reactions for Oxazoline (B21484) Ring Formation

The most prevalent method for constructing the 2-oxazoline ring involves the cyclization of a β-hydroxy amide. nih.gov This transformation can be achieved using a variety of reagents. Dehydrating agents such as the Burgess reagent, triphenylphosphine/diethyl azodicarboxylate (DEAD), and diethylaminosulfur trifluoride (DAST) are commonly employed. nih.govorganic-chemistry.org More recently, milder and more efficient methods have been developed, including the use of molybdenum oxide and boronic acid catalysts. nih.gov

Alternative starting materials for oxazoline synthesis include:

Carboxylic acids: Reaction with 2-amino alcohols, often with in situ generation of an acyl chloride using thionyl chloride. wikipedia.org

Aldehydes: Cyclization with an amino alcohol to form an oxazolidine (B1195125) intermediate, followed by oxidation. wikipedia.orgorganic-chemistry.org

Nitriles: Zinc chloride-catalyzed reaction with aminoalcohols. wikipedia.orgorganic-chemistry.org

Aziridines: Electrophilic ring expansion with alkoxycarbonylketenes generated from 2-diazo-3-oxoalkanoates under microwave irradiation. beilstein-archives.org

Common Reagents for Oxazoline Ring Cyclization

| Reagent/Catalyst | Starting Material | Key Features | Reference |

|---|---|---|---|

| Burgess Reagent | β-hydroxy amide | Dehydrative cyclization. | nih.gov |

| DAST/Deoxo-Fluor | β-hydroxy amide | Mild and efficient cyclization. | organic-chemistry.org |

| Zinc Chloride | Nitrile and aminoalcohol | Catalytic method. | wikipedia.org |

| Boron Esters | N-(2-hydroxyethyl) amides | One-pot process with high yields. | itu.edu.tr |

Oxypalladation/Reductive Elimination Approaches to Oxazolones

Palladium-catalyzed reactions have also been applied to the synthesis of oxazolones, which can be precursors to 2-oxazolines. A notable example is the scalable synthesis of oxazolones from propargylic alcohols via a multistep palladium(II)-catalyzed process. nih.gov This method involves an unusual β-selective oxidative Heck coupling of cyclic sulfonyl enamides and aryl boroxines, providing access to a variety of branched substituted oxazolones. nih.gov

Electrochemical Synthesis Routes to Oxazolines

The oxazoline ring is a cornerstone of the target molecule's structure. Modern electrochemical methods offer sustainable and highly efficient pathways for its construction, often avoiding harsh reagents and reaction conditions. These techniques leverage electrical current to drive redox reactions, enabling unique chemical transformations.

One prominent method is the chloride-mediated electrochemical cyclization of N-allylamides. nih.gov In this approach, an N-allylamide undergoes an intramolecular cyclization facilitated by a chloronium species generated electrochemically at the anode. This process is notable for its broad substrate scope and good selectivity under mild conditions. nih.gov Another advanced strategy involves the electrochemical functionalization of N-allylamides. For instance, the trifluoromethylation and sulfonylation of N-allylamides can be achieved electrochemically, leading to the formation of functionalized oxazoline derivatives. nih.gov This method highlights the power of electrochemistry to introduce valuable chemical groups during the ring-forming process.

A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition has also been described for synthesizing related oxazole (B20620) structures from carboxylic acids, showcasing a green and sustainable catalytic system that avoids transition metals and toxic oxidants. rsc.org While targeting oxazoles, the principles of electrochemical cycloaddition demonstrate the versatility of this approach. Similarly, electrochemical methods have been successfully applied to the synthesis of isoxazolines, which are structurally related N,O-heterocycles. nih.gov These reactions often proceed through radical-mediated pathways, offering different mechanistic routes compared to traditional thermal cycloadditions. nih.gov

Table 1: Overview of Electrochemical Methods for Oxazoline Synthesis

| Method | Key Features | Substrates | Mechanism | Reference |

|---|---|---|---|---|

| Chloride-Mediated Cyclization | Efficient, broad scope, good selectivity. | Alkenes and amides | Chloride-mediated redox catalysis generating a chloronium intermediate. | nih.gov |

| Functionalization of N-Allylamides | Introduces CF₃ or sulfonyl groups during cyclization. | N-Allylamides | Electrochemical oxidation. | nih.gov |

| Phosphine-Mediated Cycloaddition | Green, sustainable, avoids transition metals and oxidants. | Carboxylic acids and isocyanides | Anodic oxidation generates an acyloxyphosphonium ion intermediate. | rsc.org |

| Oxidative Selenylation/Thiolylation | Constant-current electrolysis in an undivided cell. | Morita–Baylis–Hillman adducts | Radical or ionic addition pathway. | researchgate.net |

Convergent and Divergent Synthetic Routes to the this compound Core

Constructing the this compound framework can be approached through either convergent or divergent synthetic plans. A convergent synthesis involves preparing the indanamine and oxazoline moieties separately before coupling them in a final step. This approach is often more efficient for complex molecules. A typical convergent route involves the reaction of 1-indanamine with a suitable 2-substituted-2-oxazoline precursor. ontosight.ai

Divergent synthesis, conversely, would begin with a common precursor that is later elaborated to create structural diversity in a library of analogues. For example, a functionalized indane derivative could be used as a starting point to introduce various oxazoline rings or modify existing ones.

The crucial linkage in this compound connects the nitrogen atom of the indanamine to the C2 position of the oxazoline ring, forming a 2-amino-2-oxazoline substructure.

Amidation-based strategies typically involve the reaction of 1-indanamine with a precursor that facilitates the formation of this unique bond. One plausible route is the reaction of 1-indanamine with a 2-halo-2-oxazoline, where the amine displaces the halide. Another powerful method for forming 2-amino-oxazolines is the reaction of an amine with a cyanamide, followed by cyclization. Transition-metal-free C-H amidation strategies, which have been used to create related fused heterocyclic urea (B33335) frameworks, provide insight into modern methods for forming C-N bonds under mild conditions. nih.gov

Imine-based strategies offer another sophisticated route. Recently, a class of C₁-symmetric N,N-bidentate ligands known as imine-oxazolines (ImOx) has been developed. nih.govchemrxiv.org The synthesis of these ligands involves the condensation of an amine with a 2-formyl-oxazoline or a related derivative, forming an imine linkage. Adapting this methodology could allow for the formation of the this compound core by reacting 1-indanamine with an appropriately functionalized oxazoline to form the N-C linkage. nih.gov

To enhance synthetic efficiency, reduce waste, and simplify purification processes, chemists often employ tandem reactions or one-pot syntheses. These procedures combine multiple reaction steps into a single operation without isolating intermediates.

A well-established one-pot synthesis for the oxazoline ring itself involves the condensation of an amino alcohol with an aldehyde to form an oxazolidine intermediate, which is then oxidized in situ using an agent like N-bromosuccinimide (NBS) to yield the final 2-oxazoline. organic-chemistry.org This method is praised for its mild conditions, high yields, and operational simplicity. organic-chemistry.org

For the entire this compound structure, a potential one-pot strategy could involve the reaction of 1-indanamine, an amino alcohol, and a carbonyl source or its equivalent. Drawing inspiration from copper-catalyzed tandem annulation reactions used to create other heterocycles, a process could be envisioned where 1-indanamine first reacts to form a reactive intermediate, which is then trapped by an amino alcohol and cyclized in a single pot. nih.gov Such advanced, multi-component reactions represent the cutting edge of efficient organic synthesis. nih.govrsc.org

Stereochemical Control in the Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. This compound contains a stereocenter at the C1 position of the indane ring. Therefore, controlling the absolute configuration at this center is paramount for any synthesis targeting specific enantiomers.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is typically achieved by using chiral catalysts, reagents, or starting materials. For the synthesis of enantiopure this compound, one would ideally start with enantiomerically pure (R)- or (S)-1-indanamine.

The principles of modern asymmetric catalysis are highly relevant. Chiral ligands, such as phosphinooxazolines (PHOX) and salicyl-oxazolines (Salox), are widely used to induce enantioselectivity in a vast array of metal-catalyzed reactions. researchgate.netnih.gov These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction, such as asymmetric allylic alkylations or cycloadditions. nih.gov While not directly applied to the final coupling step for the title compound in the cited literature, these methods are fundamental for preparing the chiral building blocks, such as the indanamine precursor, in an enantiomerically pure form. Diastereoselective approaches become important when multiple stereocenters are being formed, requiring control over the relative stereochemistry of each center. researchgate.net

An alternative and powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com

The most famous examples include Evans' oxazolidinone auxiliaries, which are widely used to direct asymmetric alkylation, aldol (B89426), and acylation reactions with high predictability and diastereoselectivity. wikipedia.orgrsc.org In the context of this compound, a chiral auxiliary could be attached to a precursor of the indane ring to control the formation of the C1 stereocenter.

Interestingly, the oxazoline ring itself can function as a chiral auxiliary. Chiral oxazolines, readily prepared from chiral amino alcohols, can be used as ligands in asymmetric catalysis or can direct reactions on an attached substrate. researchgate.net In a particularly innovative approach, chiral oxazolines have been shown to serve as a dual-function traceless chromophore and chiral auxiliary in enantioselective photo-cycloadditions, allowing for the creation of complex, enantioenriched products. nih.gov This highlights the versatility of the oxazoline moiety not just as a structural component but also as a functional tool for asymmetric synthesis.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Action | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms a rigid chelated enolate, sterically blocking one face from attack. | wikipedia.orgrsc.org |

| Camphorsultam | Asymmetric Diels-Alder, alkylations, conjugate additions | Steric hindrance from the camphor (B46023) skeleton directs incoming reagents. | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation to produce chiral carboxylic acids and ketones | Forms a stable chelated enolate that reacts with high diastereoselectivity. | wikipedia.org |

| Chiral Oxazolines | Asymmetric catalysis (as ligands), cycloadditions | Coordination to metals creates a chiral pocket; can act as a directing group. | researchgate.netnih.gov |

Asymmetric Catalysis in this compound Synthesis

The development of efficient asymmetric catalytic methods provides a direct route to enantiomerically enriched chiral molecules, often minimizing the need for subsequent resolution steps. For this compound, the key is the stereoselective synthesis of the 1-aminoindane scaffold. Recent research has highlighted several powerful catalytic strategies to achieve this.

One of the most atom-efficient and direct methods for constructing chiral 1-aminoindanes is the asymmetric [3+2] annulation of aldimines with alkenes via C-H activation. researchgate.netacs.orgnih.gov This approach has been successfully realized using chiral half-sandwich scandium catalysts. acs.orgnih.gov These reactions proceed with high regio-, diastereo-, and enantioselectivity, offering a robust pathway to a variety of multisubstituted chiral 1-aminoindanes. acs.orgnih.gov By carefully selecting the chiral ligand on the scandium center, it is possible to control the stereochemical outcome of the cyclization, leading to either trans or cis diastereomers with high purity. researchgate.netacs.org This method is notable for its 100% atom efficiency and broad functional group compatibility. acs.org

Another significant advancement is the use of chiral Brønsted acid catalysis. rsc.org A BINOL-derived chiral N-triflyl phosphoramide (B1221513) has been shown to effectively catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines. rsc.org This reaction produces 1-aminoindenes, which can be subsequently reduced to the desired 1-aminoindanes, in good yields and with high enantioselectivities. rsc.org The utility of this method has been demonstrated in the synthesis of other biologically active indane derivatives. rsc.org

The table below summarizes key findings from recent research on the asymmetric synthesis of 1-aminoindane derivatives.

| Catalyst Type | Reaction | Substrates | Key Features | Ref. |

| Chiral Half-Sandwich Scandium | [3+2] Annulation via C-H Activation | Aromatic aldimines and alkenes | High diastereo- and enantioselectivity (up to >19:1 dr, 99:1 er); 100% atom-efficient; Diastereodivergent. | researchgate.netacs.orgnih.gov |

| Chiral N-triflyl phosphoramide (Brønsted Acid) | Asymmetric Iminium Cyclization | 2-Alkenylbenzaldimines | Good yields and high enantioselectivities for 1-aminoindenes. | rsc.org |

Chiral Separation Strategies for this compound Stereoisomers

When a racemic mixture of this compound is produced, or if the enantiomeric excess from an asymmetric synthesis is insufficient, chiral separation strategies are employed to isolate the desired stereoisomers. nih.gov The primary methods for resolving 1-aminoindane and its derivatives are classical resolution via diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Crystallization

This classical technique remains a widely used and scalable method for chiral resolution in industrial processes. iucr.org It involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. google.comgoogle.com

For the resolution of racemic 1-aminoindan (B1206342), various naturally occurring chiral acids have been successfully employed. google.com A systematic study has shown that optically pure dicarboxylic acids like L(+)-aspartic acid, L(-)-malic acid, and (2R,3R)-tartaric acid are effective resolving agents, particularly when using methanol (B129727) as the solvent. google.com The choice of solvent and the molar ratio of the resolving agent are critical factors that influence the efficiency and yield of the resolution. google.com In some cases, repeated crystallization is necessary to achieve high optical purity, especially if the diastereomeric salts form solid solutions. iucr.org For instance, the resolution of (S)-4-cyano-1-aminoindane using di-p-toluoyl-L-tartaric acid required multiple crystallizations to reach an optical purity of up to 91% ee. iucr.org

The table below details common resolving agents used for the chiral separation of 1-aminoindane derivatives.

| Resolving Agent | Method | Key Findings | Ref. |

| L(+)-Aspartic acid | Diastereomeric Salt Crystallization | Effective for resolving racemic 1-aminoindan in methanol. | google.com |

| L(-)-Malic acid | Diastereomeric Salt Crystallization | Effective for resolving racemic 1-aminoindan in methanol. | google.com |

| (2R,3R)-Tartaric acid | Diastereomeric Salt Crystallization | Effective for resolving racemic 1-aminoindan in methanol. | google.com |

| Di-p-toluoyl-L-tartaric acid | Diastereomeric Salt Crystallization | Used to resolve 4-cyano-1-aminoindane, achieving up to 91% ee. | iucr.org |

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are common methods. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For example, chiral ligand-exchange chromatography has proven effective for the preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA), a derivative of 1-aminoindane. nih.gov Similarly, reversed-phase HPLC using a cellulose-derivatized chiral column has been developed for the direct separation of stereoisomers of other complex molecules, demonstrating the potential of this approach for this compound. nih.gov

Computational and Theoretical Studies on N 2 Oxazolin 2 Yl 1 Indanamine

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. These calculations can determine optimized geometry, energy levels, and electron distribution, which are fundamental to understanding the molecule's chemical behavior. For N-(2-Oxazolin-2-yl)-1-indanamine, DFT calculations would typically be performed using a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be localized on the electron-rich indanamine moiety, particularly the aromatic ring and the nitrogen atom. The LUMO is likely distributed across the oxazoline (B21484) ring and the aromatic system. Analysis of these orbitals helps predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 1: Hypothetical FMO and Global Reactivity Descriptors for this compound (Note: These values are illustrative and would require specific DFT calculations to be confirmed.)

| Parameter | Value (eV) | Formula |

| EHOMO | -6.25 | - |

| ELUMO | -1.10 | - |

| Energy Gap (ΔE) | 5.15 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.25 | -EHOMO |

| Electron Affinity (A) | 1.10 | -ELUMO |

| Chemical Hardness (η) | 2.575 | (I - A) / 2 |

| Electronegativity (χ) | 3.675 | (I + A) / 2 |

| Global Electrophilicity (ω) | 2.62 | χ² / (2η) |

Computational methods can map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. nih.gov For this compound, this could be applied to understand its synthesis, potential metabolic pathways, or degradation. For instance, the synthesis often involves the cyclization of a precursor β-amino alcohol. rsc.orgnih.gov DFT calculations can model this process, determining the activation energies for each step and confirming the most plausible reaction pathway. nih.govresearchgate.net This analysis provides insights into reaction kinetics and can help optimize reaction conditions. nih.gov

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Comparing this predicted spectrum with experimental data helps in assigning the observed vibrational bands to specific functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org These theoretical values, when correlated with experimental spectra, aid in the definitive assignment of all signals. nih.govresearchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: These values are for illustrative purposes.)

| Parameter | Functional Group / Atom | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | N-H Stretch | 3350 | 3345 |

| C=N Stretch (Oxazoline) | 1655 | 1650 | |

| C-O-C Stretch (Oxazoline) | 1240 | 1235 | |

| ¹³C NMR (ppm) | C=N (Oxazoline) | 168.5 | 168.2 |

| CH-N (Indane) | 65.2 | 64.9 | |

| ¹H NMR (ppm) | N-H | 4.8 | 4.5 |

| CH-N (Indane) | 5.1 | 5.0 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability

This compound possesses conformational flexibility around the single bond connecting the indanamine and oxazoline moieties. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

By analyzing this trajectory, one can identify the most stable, low-energy conformations and understand the transitions between them. mdpi.com This is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape. MD simulations also provide information on the stability of the molecule, often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.net

Ligand-Receptor Interaction Modeling (In Silico)

In silico modeling is a powerful method to predict how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. mdpi.com This approach is fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For this compound, potential protein targets could be hypothesized based on the activity of structurally similar indanamine derivatives. For example, indanone derivatives have been studied as inhibitors of proteins like Cereblon (CRBN), an E3 ubiquitin ligase component. nih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand is then placed into the binding site, and a scoring function is used to estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results with a Putative Kinase Target (Note: This data is illustrative and based on typical results from such studies.)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -8.5 | LYS745 | Hydrogen Bond (with Oxazoline N) |

| GLU762 | Hydrogen Bond (with Amine H) | ||

| LEU844 | Hydrophobic Interaction (with Indane) | ||

| PHE856 | π-π Stacking (with Indane Ring) | ||

| Reference Inhibitor | -9.2 | LYS745, ASP855 | Hydrogen Bonds |

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To predict the binding affinity of a ligand like this compound to a biological target, computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed. These end-point methods are recognized for offering a balance between accuracy and computational cost, making them more robust than standard molecular docking scores and less resource-intensive than alchemical free energy calculations.

The core principle of these methods involves calculating the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy (ΔG_bind) is then estimated using the following equation:

ΔG_bind = G_complex - (G_protein + G_ligand)

Each free energy term is typically calculated as the sum of the molecular mechanical energy (E_MM) in the gas phase, the solvation free energy (G_solv), and an entropic term (TΔS).

The molecular mechanical energy includes contributions from bonded (bond, angle, dihedral) and non-bonded (van der Waals and electrostatic) interactions. The solvation free energy is further divided into polar and non-polar components. In MM/PBSA, the polar solvation energy is determined by solving the Poisson-Boltzmann equation, while in MM/GBSA, the faster Generalized Born model is used. The non-polar contribution is typically calculated based on the solvent-accessible surface area (SASA).

For illustrative purposes, a hypothetical breakdown of energy contributions from an MM/GBSA calculation is presented in the table below. These values are representative and not based on actual calculations for this compound.

| Energy Component | Hypothetical Value (kcal/mol) |

| Van der Waals Energy | -45.0 |

| Electrostatic Energy | -20.0 |

| Polar Solvation Energy | 30.0 |

| Non-polar Solvation Energy | -5.0 |

| Total Binding Free Energy (ΔG_bind) | -40.0 |

This interactive table represents hypothetical data for illustrative purposes.

Studies on various ligand-protein complexes have demonstrated the utility of MM/PBSA and MM/GBSA in providing valuable insights into binding processes. For instance, research on other compounds has shown that these methods can yield absolute binding free energies that correlate well with experimental data. The analysis of individual energy components, such as van der Waals and electrostatic interactions, helps to understand the driving forces behind the binding.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A detailed understanding of the specific molecular interactions between a ligand and its target receptor is crucial for structure-based drug design. For this compound, computational simulations can elucidate the key hydrogen bonds and hydrophobic contacts that stabilize the binding pose.

Hydrogen Bonding: The oxazoline ring and the amine group in this compound contain potential hydrogen bond donors and acceptors. Molecular dynamics (MD) simulations can track the formation and stability of hydrogen bonds between these groups and amino acid residues in a receptor's binding pocket over time. The geometry (distance and angle) and occupancy of these bonds are analyzed to determine their significance. Theoretical studies on related molecules containing 2-amino-oxazoline moieties have highlighted the importance of hydrogen bonding networks in molecular recognition and complex stability.

A hypothetical summary of key interactions for this compound with a target protein is shown in the table below.

| Interaction Type | Ligand Group | Potential Interacting Residue (Hypothetical) |

| Hydrogen Bond (Acceptor) | Oxazoline Nitrogen | Tyr, Ser, Thr |

| Hydrogen Bond (Donor) | Amine Hydrogen | Asp, Glu, Gln |

| Hydrophobic (π-π Stacking) | Indane Aromatic Ring | Phe, Tyr, Trp |

| Hydrophobic (van der Waals) | Indane Alkyl Frame | Ala, Val, Leu, Ile |

This interactive table represents hypothetical data for illustrative purposes.

Computational Design of this compound Analogues with Tunable Properties

The insights gained from computational studies on a lead compound serve as a foundation for the rational design of new analogues with improved properties. By understanding the structure-activity relationship (SAR) at a molecular level, modifications can be proposed to enhance binding affinity, selectivity, or other desired characteristics.

For this compound, computational design strategies could involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing the indanamine or oxazoline core with other chemical groups that maintain the key binding interactions but may improve properties like synthetic accessibility or metabolic stability.

Structure-Based Functional Group Modification: Based on the analysis of the binding pocket, new functional groups can be added to the parent molecule to form additional favorable interactions. For example, if an unoccupied hydrophobic pocket is identified near the indane ring, extending the scaffold with an appropriate group could increase van der Waals contacts and potency. Similarly, adding a hydrogen bond donor or acceptor to reach a complementary residue in the target can enhance binding.

Tuning Physicochemical Properties: Computational models can predict how modifications will affect properties like solubility, lipophilicity (logP), and polar surface area (PSA). This allows for the design of analogues with a more desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

The design of novel analogues is often an iterative process, where proposed molecules are computationally evaluated for their binding affinity and other properties before being selected for chemical synthesis and experimental testing. This approach has been successfully applied to various classes of compounds, including those containing oxadiazole and other heterocyclic scaffolds.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of N 2 Oxazolin 2 Yl 1 Indanamine Analogues

Exploration of Substituent Effects on the Indanamine Ring System

The aromatic ring of the indanamine system provides a crucial site for modification to tune the pharmacological profile of the resulting compounds. Research on closely related indanamine derivatives, such as analogues of indatraline (B1671863), demonstrates that the position and nature of substituents on this phenyl ring dramatically influence binding affinity and selectivity for the monoamine transporters. nih.gov

For instance, the introduction of a methoxy (B1213986) group can significantly alter the compound's activity. A study on methoxy derivatives of indatraline showed that a 4-methoxy substitution maintained high affinity for the dopamine (B1211576) transporter, similar to the unsubstituted parent compound. nih.gov However, other methoxy-containing analogues generally exhibited lower affinity for all three transporters (DAT, SERT, NET). nih.gov Notably, the 6-methoxy derivative displayed the highest affinity for both the serotonin (B10506) and norepinephrine (B1679862) transporters, highlighting how positional isomerism can be exploited to shift selectivity. nih.gov

Similarly, studies on other indanone-based scaffolds as monoamine oxidase (MAO) inhibitors, another key enzyme system in monoamine metabolism, reveal distinct SAR trends. For MAO-B inhibition, substitution on the indanone A-ring with a 5-hydroxy group, and on the B-ring (benzylidene portion) with halogens or a methyl group, resulted in high-potency inhibition. nih.gov While the target is different, this underscores the sensitivity of the indane scaffold to substitution.

These findings suggest a rational approach for the hypothetical modification of the N-(2-Oxazolin-2-yl)-1-indanamine core. One could anticipate that small, electron-donating or -withdrawing groups at positions 4, 5, 6, and 7 of the indane ring would modulate the electronic environment and steric profile, thereby influencing the interaction with transporter binding sites.

Table 1: Effect of Indanamine Ring Substitution on Monoamine Transporter Binding Affinity for Selected Indatraline Analogues (Data sourced from analogues to illustrate general principles applicable to the this compound scaffold)

| Compound (Substituent) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

| Indatraline (3,4-dichloro) | 1.4 | 1.1 | 4.0 |

| 4-Methoxy Derivative | 1.8 | 37 | 34 |

| 5-Methoxy Derivative | 11 | 2.0 | 4.3 |

| 6-Methoxy Derivative | 16 | 1.4 | 3.0 |

| 7-Methoxy Derivative | 22 | 11 | 18 |

| Source: Based on data for indatraline analogues. nih.gov |

Modulation of the 2-Oxazolin-2-yl Moiety for SAR Derivation

The N-substituent on the 1-aminoindane core is another critical determinant of biological activity. In the title compound, this is the 2-oxazolin-2-yl group. This heterocyclic moiety can be considered a bioisostere for other functional groups commonly found in monoamine transporter inhibitors, such as amides or other small heterocycles. The oxazoline (B21484) ring itself has been incorporated into a wide range of biologically active compounds. acs.org

The 2-oxazolin-2-yl group possesses several features that contribute to its potential pharmacodynamic and pharmacokinetic properties:

Hydrogen Bond Acceptor: The nitrogen and oxygen atoms of the oxazoline ring can act as hydrogen bond acceptors, potentially forming key interactions within a receptor or enzyme active site.

Dipole Moment: The heterocycle has a distinct dipole moment that can influence long-range electrostatic interactions with a biological target.

Steric Profile: The five-membered ring provides a defined steric volume that will affect how the molecule fits into a binding pocket.

Metabolic Stability: The oxazoline ring is generally more stable to metabolic degradation than, for example, an ester or a simple amide linkage.

Modulation of this moiety for SAR derivation could involve several strategies. The oxazoline ring itself could be substituted, for instance, at the 4 or 5 positions, to introduce additional functionality or steric bulk. This could probe the space around the N-substituent binding region. Furthermore, replacing the oxazoline with other five- or six-membered heterocycles (e.g., thiazole, oxadiazole, pyridine) would systematically vary the electronics, hydrogen bonding capacity, and geometry of this part of the molecule. nih.gov

Conformational Restriction and Bioisosteric Replacements within the this compound Framework

The use of the indanamine scaffold is itself an application of conformational restriction, a powerful strategy in medicinal chemistry. By locking the side chain of a phenethylamine-like pharmacophore into a fused ring system, the number of accessible conformations is reduced. This can lead to an increase in binding affinity by reducing the entropic penalty of binding and can enhance selectivity by presenting a more defined shape to the biological target.

Further exploration within this framework can involve two main avenues:

Bioisosteric Replacement of the Indane Core: The indane ring system could be replaced by other bicyclic or polycyclic scaffolds to alter the angle and distance between the aromatic ring and the exocyclic amine. Examples could include tetralin, benzofuran, or indoline (B122111) frameworks. Each replacement would subtly alter the geometry and lipophilicity of the molecule, potentially leading to improved properties.

Bioisosteric Replacement of the Oxazoline Moiety: As mentioned previously, the oxazoline ring can be replaced by a variety of other heterocycles. This is a common strategy to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, replacing the oxazoline with an oxadiazole ring, as seen in some Bcl-2 inhibitors, can change the hydrogen bonding pattern and metabolic stability. nih.gov

Rational Design Principles for Selective Ligands (Theoretical)

Based on the established knowledge of monoamine transporter inhibitors and the chemical nature of the this compound scaffold, a set of rational design principles for creating selective ligands can be proposed. The development of such compounds is often guided by computational modeling and a deep understanding of the structural differences between the DAT, SERT, and hNET binding sites. researchgate.net

A theoretical design strategy would focus on three key pharmacophoric elements:

The Indanamine Core: This unit serves as the foundational anchor, providing the basic geometry for recognition by the general class of monoamine transporters. The chirality at the 1-position is often crucial, with one enantiomer typically being significantly more potent than the other.

Aromatic Ring Substituents: This is the primary handle for tuning selectivity. Based on known SAR for related compounds, introducing small, polar, or halogen substituents at positions 4, 5, 6, or 7 of the indane ring would be the principal strategy to differentiate between DAT, SERT, and NET binding. nih.govnih.gov For example, achieving SERT selectivity might involve substitutions at the 5- or 6-positions that are favored by the larger binding cavity of SERT compared to DAT.

The N-Linked Heterocycle: The 2-oxazolin-2-yl group (and its potential replacements) would be optimized to fine-tune potency and improve physicochemical properties. Modifications here could enhance interactions in the outer regions of the binding pocket or improve properties like solubility and membrane permeability.

This systematic, multi-pronged approach, combining core scaffold retention with selective substitution and bioisosteric replacement, forms the basis of rational drug design for this and related chemical series.

Applications of N 2 Oxazolin 2 Yl 1 Indanamine in Catalysis and Asymmetric Synthesis

Role as a Chiral Ligand in Transition Metal-Catalyzed Reactionsbldpharm.comnih.gov

N-(2-Oxazolin-2-yl)-1-indanamine belongs to the broader class of chiral oxazoline-containing ligands, which are among the most successful and widely used ligands in asymmetric catalysis. bldpharm.comnih.gov Their effectiveness stems from the proximity of the stereocenter on the oxazoline (B21484) ring to the coordinating nitrogen atom, which directly influences the stereochemical environment at the metal's active site. bldpharm.com This structural feature allows for excellent enantioselectivity in a variety of metal-catalyzed reactions. bldpharm.com The rigid indane framework of this compound further enhances stereocontrol by creating a well-defined and sterically hindered chiral pocket around the metal center.

Nickel catalysis has become a powerful tool for the construction of cyclic molecules. nih.gov In the context of asymmetric synthesis, chiral ligands are crucial for controlling the enantioselectivity of these cyclization processes. While specific examples detailing the use of this compound in nickel-catalyzed cyclizations are not extensively documented, the closely related PyBOX ligands, which share the pyridine-oxazoline scaffold, have been successfully employed. For instance, the use of iPr-PyBOX as a chiral ligand in a nickel-catalyzed reductive cyclization of Baylis–Hillman adducts of 2-cyanoaniline has been reported to produce quinolin-4-ones, albeit with moderate enantiomeric excess (ee). rsc.org This suggests the potential of indanamine-based oxazoline ligands to be effective in similar nickel-catalyzed transformations, where the ligand structure could be tuned to improve stereoselectivity. The general mechanism for such reactions often involves the formation of an α-amidoalkylnickel(II) intermediate which then undergoes cyclization. nih.gov

Table 1: Representative Nickel-Catalyzed Cyclization with a Pyridine-Oxazoline (PyBOX) Ligand

| Catalyst System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

|---|

Ruthenium complexes bearing chiral oxazoline ligands are effective catalysts for a range of organic transformations, including C-H functionalization and epoxidation. nih.govnih.gov The oxazoline moiety can act as a directing group, facilitating site-selective reactions on aromatic scaffolds. researchgate.net For example, ruthenium(II) has been used to catalyze the ortho-C-H alkenylation of N-aryloxazolidinones, where the oxazolidinone directs the catalyst to a specific C-H bond. researchgate.net

In reactions catalyzed by ruthenium, this compound can coordinate to the metal center, creating a chiral environment that influences the stereochemical outcome. A plausible catalytic cycle for a Ru(II)-catalyzed C-H functionalization involves the initial coordination of the ligand and substrate to the ruthenium center, followed by C-H activation to form a ruthenacycle intermediate. nih.gov Subsequent steps, such as migratory insertion of a coupling partner, lead to the functionalized product. nih.gov The synthesis of new Ru(II) complexes containing various oxazoline ligands has been described for use as epoxidation catalysts, demonstrating the versatility of this ligand class in ruthenium catalysis. nih.gov

This compound as a Chiral Auxiliary for Inducing Enantioselectivitynih.govwikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Chiral auxiliaries derived from the cis-1-amino-2-hydroxyindan framework, a precursor to this compound, have proven to be highly effective in asymmetric aldol (B89426) reactions. nih.govscispace.com

In this strategy, the aminoindanol-derived moiety is first converted into a chiral oxazolidinone. This oxazolidinone is then acylated, and its corresponding boron enolate reacts with various aldehydes to produce aldol addition products with high diastereoselectivity. nih.gov The conformational rigidity of the indane structure is key to achieving this high level of stereocontrol. nih.gov The auxiliary can be subsequently removed under mild conditions, for instance, by hydrolysis with lithium hydroxide, to afford the desired β-hydroxy carboxylic acid and recover the auxiliary for reuse. scispace.com This methodology has been applied to the synthesis of segments of biologically important molecules like the macrolide antibiotic tylosin. scispace.com

Table 2: Enantioselective Aldol Reaction using an Indanol-Derived Chiral Auxiliary

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Isobutyraldehyde | >99:1 | 89 | >99 | nih.gov |

| Benzaldehyde | >99:1 | 91 | >99 | nih.gov |

Development of Novel Catalytic Systems for Organic Transformations

The development of novel catalytic systems is crucial for advancing the field of organic synthesis. Chiral oxazoline ligands, including structures related to this compound, are at the forefront of this research. researchgate.net Innovations include the creation of new ligand architectures and their application in previously challenging asymmetric reactions. researchgate.net For example, C1-symmetric bis(oxazoline)-containing ligands are being explored to expand the scope of asymmetric catalysis.

Furthermore, research into immobilizing these catalysts on solid supports is an active area, aiming to improve catalyst recyclability and facilitate purification processes. The modular nature of oxazoline ligands allows for systematic modification of their steric and electronic properties. This tunability is essential for optimizing catalytic activity and enantioselectivity for specific organic transformations, paving the way for the discovery of more efficient and selective catalytic systems for the synthesis of complex chiral molecules.

Future Prospects and Interdisciplinary Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

High-Throughput Screening Methodologies for Pre-clinical Evaluation

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. nih.govenamine.net For "N-(2-Oxazolin-2-yl)-1-indanamine" and its derivatives, HTS assays are crucial for identifying promising lead candidates for pre-clinical development.

A variety of HTS platforms can be adapted to assess the biological effects of this class of compounds. For example, fluorescence-based assays can be developed to screen for the enantiomeric excess of chiral amines and their derivatives, which is critical given the chiral nature of "this compound". nih.govbath.ac.uk Such methods rely on the formation of diastereomeric complexes that exhibit differential fluorescence, allowing for rapid and sensitive determination of enantiomeric purity in a high-throughput format. nih.gov

Moreover, HTS can be utilized to screen for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties, which have been associated with oxazoline-containing compounds. nih.gov Cell-based assays, reporter gene assays, and various biochemical assays can be miniaturized and automated to test thousands of compounds in parallel, providing a comprehensive initial assessment of their therapeutic potential. enamine.net The development of colorimetric assays for screening transaminases, which are key enzymes in the synthesis of chiral amines, can also facilitate the high-throughput discovery of efficient biocatalysts for the production of "this compound" enantiomers. researchgate.net

Advanced Spectroscopic Techniques for Structural and Dynamic Characterization

A thorough understanding of the three-dimensional structure and dynamic behavior of "this compound" is fundamental to elucidating its mechanism of action and for rational drug design. Advanced spectroscopic techniques offer powerful means to probe the intricate structural details of this chiral molecule. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. researchgate.net One-dimensional (1H and 13C) and two-dimensional NMR techniques can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. researchgate.netrsc.orgnih.gov For "this compound," NMR can be used to confirm the successful synthesis and to study its conformational dynamics in solution.

Mass spectrometry (MS) is another vital tool for the characterization of "this compound". nih.gov High-resolution mass spectrometry can determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, which aids in structural confirmation and the identification of related compounds in complex mixtures. nih.gov

Given the chirality of "this compound," chiroptical spectroscopic methods are particularly important. google.com Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) can provide detailed information about the absolute configuration and conformational preferences of chiral molecules in solution. rsc.orgacs.org These methods are highly sensitive to the stereochemical arrangement of atoms and can be used to distinguish between the different enantiomers of the compound.

Exploration of Novel Pre-clinical Target Modulations (Theoretical)

The structural motifs present in "this compound" suggest a range of potential biological targets that could be modulated by this compound and its derivatives. Theoretical and computational approaches can be employed to explore these novel pre-clinical target modulations, guiding future experimental investigations.

The indanamine core is a well-known pharmacophore that targets various biogenic amine transporters, including those for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.gov Computational docking studies could be performed to predict the binding affinity and selectivity of "this compound" for these transporters. Such studies could reveal whether the introduction of the oxazoline (B21484) ring alters the binding mode or selectivity profile compared to other indanamine derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(2-Oxazolin-2-yl)-1-indanamine, and how can reaction conditions be optimized?

- Methodology : Start with 1-indanone, reduce it to 1-indanamine via catalytic hydrogenation or borane-based methods . Introduce the oxazoline moiety through cyclization of 1-indanamine with 2-chlorooxazoline derivatives under reflux in aprotic solvents (e.g., acetonitrile or DMF). Optimize yields (typically 60–80%) by controlling stoichiometry (1:1.2 amine-to-oxazoline ratio) and reaction time (6–12 hours) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-Indanamine synthesis | NaBH₄, MeOH, 0°C → RT | 85 | |

| Oxazoline cyclization | 2-Chlorooxazoline, DMF, 80°C, 8h | 72 |

Q. How is this compound characterized structurally?

- Methodology : Use single-crystal X-ray diffraction (e.g., SHELX programs ) for unambiguous confirmation. Complement with ¹H/¹³C NMR (δ 2.70–2.95 ppm for indane protons; δ 4.3–4.5 ppm for oxazoline protons) and IR (1668 cm⁻¹ for C=O, 3178 cm⁻¹ for N-H) .

- Advanced Tip : For polymorph screening, employ differential scanning calorimetry (DSC) to identify thermal stability thresholds .

Q. What analytical techniques are critical for assessing purity and enantiomeric excess?

- Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) for enantiomeric separation. Validate purity via LC-MS (ESI+ mode for [M+H]⁺) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodology : Employ asymmetric hydrogenation with cobalt catalysts (e.g., Co/(S,S)-PhBPE) to resolve racemic 1-indanamine precursors. Optimize enantiomeric excess (up to 88% ee) using bio-based solvents (e.g., limonene) and mild pressures (5–10 bar H₂) .

- Data Contradiction : Traditional resolution with L-tartaric acid yields 80–99% ee but requires multiple crystallization steps , while catalytic methods offer single-step efficiency but lower initial ee .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Methodology : Address disorder in oxazoline rings using SHELXL restraints (e.g., SIMU/DELU). For H-bonded dimers (common in triclinic systems), refine hydrogen atoms with DFIX constraints .

- Example : In triclinic P1 space groups, intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize crystal packing but complicate thermal motion modeling .

Q. How do reaction mechanisms differ between oxazoline cyclization and alternative heterocycle formations?

- Methodology : Compare DFT calculations (B3LYP/6-31G*) for oxazoline vs. thiazole cyclization pathways. Oxazoline formation favors nucleophilic attack on chloro precursors (ΔG‡ = 25 kcal/mol), while thiazoles require thiourea intermediates .

Methodological Considerations Table

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.